2,5-dichloro-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide - 922808-98-8

2,5-dichloro-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide

Catalog Number: EVT-2493358
CAS Number: 922808-98-8
Molecular Formula: C22H21Cl2N5O
Molecular Weight: 442.34
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide, also known as AP24534, is a synthetically derived molecule classified as a pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase. [] It was designed specifically to address the T315I gatekeeper mutant, which is known to be resistant to other BCR-ABL kinase inhibitors. []

Synthesis Analysis

The synthesis of AP24534 involves a structure-guided design approach. [] The paper [] describes a series of steps including the use of a carbon-carbon triple bond linker to bypass the bulky Ile315 side chain. Further details of the synthesis are provided in the paper.

Molecular Structure Analysis

AP24534 consists of an imidazo[1,2-b]pyridazine ring connected to a 4-methylbenzamide group through a triple bond linker. The benzamide group is further substituted with a 4-methylpiperazin-1-ylmethyl group at the para position and a trifluoromethyl group at the meta position. []

Mechanism of Action

AP24534 acts as a potent inhibitor of both native BCR-ABL and the T315I mutant kinase activity. [] The carbon-carbon triple bond linker allows the molecule to effectively bind even in the presence of the bulky Ile315 mutation. [] This inhibition prevents the kinase from phosphorylating downstream targets, disrupting the signaling pathway that drives cell proliferation in chronic myeloid leukemia (CML). []

Physical and Chemical Properties Analysis

The paper [] describes AP24534 as having favorable ADME (absorption, distribution, metabolism, and excretion) properties, suggesting good oral bioavailability and a suitable pharmacokinetic profile.

Applications

AP24534 has been studied for its potential in treating chronic myeloid leukemia (CML), specifically in patients who are resistant to currently approved therapies. [] Its potent inhibition of the T315I mutant makes it a promising candidate for overcoming drug resistance in CML. [] Preclinical studies in mice have shown significant prolongation of survival in animals injected with BCR-ABL(T315I) expressing cells. []

3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)

Compound Description: AP24534 is a potent, orally active pan-inhibitor of the breakpoint cluster region-Abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant. It has demonstrated low nanomolar IC50 values against both native and T315I mutant BCR-ABL, effectively inhibiting the proliferation of corresponding Ba/F3-derived cell lines. [] Oral administration of AP24534 significantly prolonged the survival of mice injected with BCR-ABL(T315I) expressing Ba/F3 cells. [] The compound displays a favorable ADME profile, supporting its potential as a treatment for chronic myeloid leukemia (CML), including patients resistant to current therapies. []

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide

Compound Description: This compound acts as a dual inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2). [] It exhibits potent binding to DDR1 and DDR2 proteins (Kd values of 7.9 and 8.0 nM, respectively) and strong inhibition of their kinase activities (IC50 values of 9.4 and 20.4 nM, respectively). [] Notably, this compound demonstrates significantly lower potency against a panel of 403 wild-type kinases at 1.0 μM. [] Western blot analysis confirmed its DDR1 and DDR2 kinase inhibition in primary human lung fibroblasts. [] This compound also demonstrated dose-dependent inhibition of lipopolysaccharide (LPS)-induced interleukin 6 (IL-6) release in vitro and promising anti-inflammatory effects in an LPS-induced acute lung injury (ALI) mouse model. []

6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide (13a)

Compound Description: This compound is a potent fibroblast growth factor receptor 1 (FGFR1) inhibitor with an IC50 value of 30.2 nM. []

4-[(4-Methylpiperazin-1-yl)methyl]-N-[3-[[6-oxo-5-(3,4,5-trimethoxyphenyl)-1H-pyrazin-3-yl]methyl]phenyl]benzamide (5)

Compound Description: This compound is a potent type II inhibitor of platelet-derived growth factor receptor β (PDGFRβ). It exhibits high potency and effectiveness, targeting the deep pocket of PDGFRβ and locking the kinase in an inactive conformation. []

4-(4-Methylpiperazin-1-ylmethyl)-N-[4-methyl-3-((4-pyridin-3-ylpyrimidin-2-yl)amino)phenyl]benzamide (Imatinib)

Compound Description: Imatinib is a well-known tyrosine kinase inhibitor used for the treatment of chronic myeloid leukemia. [] It exhibits inhibitory activity against various tyrosine kinases, including PDGFR, BCR-ABL, and c-Kit. []

N-(2,6-Dimethylphenyl)-2-[N-(2-furylmethyl)(4-(1,2,3,4-tetraazolyl)phenyl)carbonylamino]-2-(4-hydroxy-3-methoxyphenyl)acetamide (966791)

Compound Description: Compound 966791 is a competitive inhibitor of both lysophospholipase D (autotaxin) and phosphodiesterase activities. [] It has shown significant reduction in the invasion of A2058 human melanoma cells in vitro and lung metastasis colonization by B16-F10 murine melanoma cells in vivo. []

Properties

CAS Number

922808-98-8

Product Name

2,5-dichloro-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide

IUPAC Name

2,5-dichloro-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide

Molecular Formula

C22H21Cl2N5O

Molecular Weight

442.34

InChI

InChI=1S/C22H21Cl2N5O/c1-28-9-11-29(12-10-28)21-8-7-20(26-27-21)15-3-2-4-17(13-15)25-22(30)18-14-16(23)5-6-19(18)24/h2-8,13-14H,9-12H2,1H3,(H,25,30)

InChI Key

OUNDNFMXXRRJME-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.